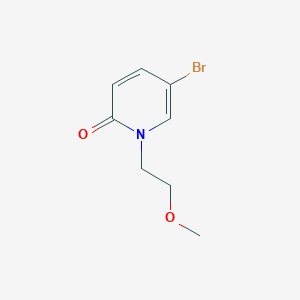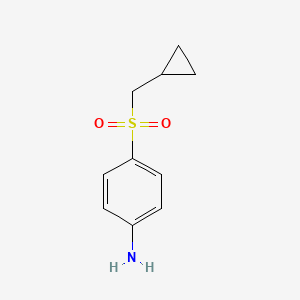![molecular formula C10H12N4 B1443452 2-(1H-imidazo[4,5-b]piridin-2-il)pirrolidina CAS No. 933706-99-1](/img/structure/B1443452.png)
2-(1H-imidazo[4,5-b]piridin-2-il)pirrolidina
Descripción general
Descripción
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación del Sistema Nervioso Central (SNC)
Los derivados de imidazo[4,5-b]piridina se han identificado como agonistas del receptor GABA A . Esta aplicación es significativa en el desarrollo de tratamientos para trastornos del SNC, como ansiedad, insomnio y epilepsia. La similitud estructural con las purinas permite que estos compuestos modulen los receptores de neurotransmisores, ofreciendo un potencial terapéutico para enfermedades neurodegenerativas.
Inhibición de la Bomba de Protones
Se ha descubierto que estos derivados actúan como inhibidores de la bomba de protones . Esta aplicación es crucial para el manejo de afecciones gastrointestinales como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas. Al inhibir la ATPasa gástrica H+/K+, reducen la secreción de ácido estomacal, proporcionando alivio de los trastornos relacionados con el ácido.
Actividad Antiinflamatoria
El andamiaje de imidazo[4,5-b]piridina también se asocia con la actividad de fármacos antiinflamatorios no esteroideos (AINE) . Esta propiedad es beneficiosa para desarrollar nuevos agentes antiinflamatorios que podrían potencialmente tratar afecciones como la artritis, ofreciendo una alternativa a los AINE existentes con diferentes perfiles de efectos secundarios.
Propiedades Antimicrobianas
Estudios recientes han explorado las características antimicrobianas de nuevos derivados de imidazo[4,5-b]piridina . Estos compuestos han demostrado ser prometedores contra varias cepas bacterianas, lo que sugiere un posible uso en la lucha contra infecciones resistentes a los antibióticos.
Terapia contra el Cáncer
Los derivados de imidazo[4,5-b]piridina han demostrado la capacidad de influir en las vías celulares necesarias para el funcionamiento de las células cancerosas . Se han investigado por su potencial como fármacos anticancerígenos, particularmente en la focalización de vías específicas involucradas en el crecimiento tumoral y la metástasis.
Manejo de la Diabetes
Existe evidencia de que estos compuestos pueden actuar como inhibidores de las enzimas involucradas en el metabolismo de los carbohidratos, lo cual es un aspecto crítico del manejo de la diabetes tipo 2 . Al modular estas enzimas, podrían ayudar a controlar los niveles de glucosa en sangre.
Inhibición de la Cinasa
Los derivados se han utilizado en la optimización de los inhibidores de la cinasa c-Met , que son relevantes en el tratamiento del cáncer. Los inhibidores de la cinasa pueden bloquear enzimas específicas que contribuyen al crecimiento y la propagación de las células cancerosas, lo que los convierte en una herramienta valiosa en las terapias dirigidas.
Propiedades Luminiscentes
Se ha informado que los derivados de imidazo[4,5-b]piridina poseen propiedades luminiscentes , que pueden utilizarse en diversas aplicaciones tecnológicas como dispositivos optoelectrónicos, sensores y técnicas de imagenología. Esto abre posibilidades en la ciencia de los materiales y la imagenología biomédica.
Mecanismo De Acción
Target of Action
The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.
Mode of Action
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .
Pharmacokinetics
The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .
Result of Action
The inhibition of α-glucosidase by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .
Análisis Bioquímico
Biochemical Properties
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .
Cellular Effects
The effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .
Temporal Effects in Laboratory Settings
The temporal effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function have been observed to include alterations in cell proliferation and viability .
Dosage Effects in Animal Models
In animal models, the effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .
Subcellular Localization
The subcellular localization of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)









![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
